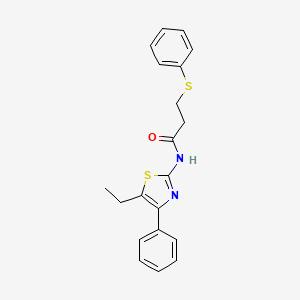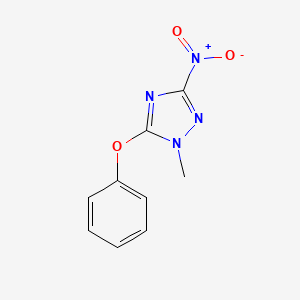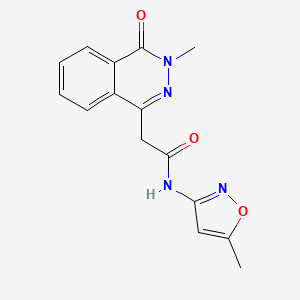![molecular formula C18H19ClIN3O B4188213 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4188213.png)
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Vue d'ensemble
Description
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. Specifically, 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves its binding to the allosteric site of mGluR5, which enhances the activity of the receptor in response to glutamate stimulation. This results in increased signaling through downstream pathways, leading to various physiological effects. 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to enhance synaptic plasticity, which is important for learning and memory processes, and has also been shown to have potential therapeutic effects in various neurological disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its effects on mGluR5, it has also been shown to modulate the activity of other neurotransmitter receptors such as GABA-A and 5-HT2A receptors. 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to enhance the release of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide for lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other glutamate receptors. Additionally, 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its relatively low potency compared to other mGluR5 modulators, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of interest is in exploring its potential therapeutic effects in neurological disorders such as schizophrenia and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide and its effects on other neurotransmitter receptors. Finally, there is potential for the development of more potent and selective mGluR5 modulators based on the structure of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide.
Propriétés
IUPAC Name |
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClIN3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-12-13(20)6-7-15(14)19/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYHPYKCUPMGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188134.png)
![4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4188135.png)
![5-[(4-fluorobenzyl)thio]-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B4188151.png)




![methyl 2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4188191.png)
![N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188195.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4188204.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4188211.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4188212.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188220.png)